molecular formula C34H28BrCl2NO8 B14789428 (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline 2,3-bis(benzoyloxy)succinate

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline 2,3-bis(benzoyloxy)succinate

Cat. No.: B14789428
M. Wt: 729.4 g/mol
InChI Key: JIIPEQIGUADDNR-UHFFFAOYSA-N
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Description

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of bromine and chlorine substituents, and the esterification of the succinate moiety. Common reagents used in these reactions include bromine, chlorine, and benzoyl chloride, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or esterification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely, from room temperature to high temperatures, and may require solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(3-bromophenyl)pyrrolidine-3-carboxylic acid
  • methyl (2S,3S)-3-(3-bromophenyl)azetidine-2-carboxylate trifluoroacetate

Uniqueness

What sets (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (2S,3S)-2,3-bis(benzoyloxy)succinate apart from similar compounds is its unique combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity

Properties

Molecular Formula

C34H28BrCl2NO8

Molecular Weight

729.4 g/mol

IUPAC Name

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;2,3-dibenzoyloxybutanedioic acid

InChI

InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3

InChI Key

JIIPEQIGUADDNR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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